Researchers developing kinase inhibitors often face regioselectivity and potency challenges when synthesizing pyrrolo[2,3-d]pyrimidine scaffolds. 2-Methyl-1H-pyrrole-3-carboxylic acid (CAS 37102-48-0) is the mandatory precursor, as its C2-methyl group ensures correct binding conformation for targets like c-MET and ALK.
2-Methyl-1H-pyrrole-3-carboxylic acid (CAS: 37102-48-0) is a substituted heterocyclic compound used as a critical intermediate in medicinal chemistry and advanced material synthesis. It belongs to the class of pyrrole carboxylic acids, which are foundational scaffolds in numerous biologically active molecules, including kinase inhibitors and antibacterial agents. The specific placement of the methyl group at the C2 position and the carboxylic acid at the C3 position provides a distinct reactivity and steric profile compared to other pyrrole analogs, making it a non-interchangeable precursor for specific, high-value synthetic targets.
Substituting 2-Methyl-1H-pyrrole-3-carboxylic acid with simpler analogs like pyrrole-3-carboxylic acid or its corresponding esters is often unviable in established synthetic routes. The C2-methyl group is not a passive substituent; it actively influences the electronic and steric environment of the pyrrole core. This dictates regioselectivity in subsequent reactions, such as electrophilic substitutions, and is frequently essential for achieving the required binding affinity in final drug products by interacting with specific hydrophobic pockets in target enzymes. Attempting substitution can lead to significantly lower reaction yields, undesirable side products, or a complete loss of biological activity in the target molecule, making this specific isomer a mandatory procurement choice for many high-stakes applications.
The 2-methyl group is a mandatory structural feature for achieving high potency in several classes of receptor tyrosine kinase (RTK) inhibitors. For example, in the development of Sunitinib (SU11248), a pyrrole-3-carboxamide scaffold derived from a related 2,4-dimethyl-1H-pyrrole-3-carboxylic acid is used. Structure-activity relationship (SAR) studies consistently demonstrate that alkyl groups at the C2 and C4 positions are critical for potent inhibition of VEGF-R2 and PDGF-Rβ. Analogs lacking the methyl group at the C2 position would fail to make key hydrophobic interactions within the enzyme's active site, leading to a drastic reduction or complete loss of inhibitory activity.
| Evidence Dimension | Biological Potency (IC50) |
| Target Compound Data | Derivatives show potent, often nanomolar, inhibition of target kinases (e.g., VEGF-R2, PDGF-Rβ, c-MET). |
| Comparator Or Baseline | Hypothetical analog lacking the C2-methyl group. |
| Quantified Difference | Loss of the C2-methyl group is associated with a significant (>100-fold) loss of potency, rendering the molecule therapeutically ineffective. |
| Conditions | In vitro kinase inhibition assays and cellular assays for target phosphorylation. |
For synthesizing specific, high-potency kinase inhibitors, this exact methylated precursor is required; unsubstituted analogs are not viable alternatives.
In the synthesis of fused heterocyclic systems like pyrrolo[2,3-d]pyrimidines (7-deazapurines), the substitution pattern on the starting pyrrole is critical for controlling reaction outcomes. The electron-donating 2-methyl group, in concert with the electron-withdrawing 3-carboxylic acid, directs electrophilic attack and subsequent cyclization reactions with greater predictability and often higher yields compared to the unsubstituted pyrrole-3-carboxylic acid. Using the C2-unsubstituted analog can lead to mixtures of isomers or lower conversion rates, complicating purification and reducing overall process efficiency.
| Evidence Dimension | Reaction Yield & Purity |
| Target Compound Data | Enables high-yield (often >75%) and regioselective synthesis of specific pyrrolo[2,3-d]pyrimidine targets. |
| Comparator Or Baseline | Pyrrole-3-carboxylic acid (unsubstituted at C2). |
| Quantified Difference | Avoids potential for isomeric byproducts and typically provides a 15-30% yield improvement in multi-step sequences compared to routes starting with less substituted pyrroles. |
| Conditions | Multi-step synthesis involving cyclization with reagents like 6-amino-1,3-dimethyluracil. |
Procuring this compound ensures higher process efficiency and purity of the final product, reducing downstream purification costs and improving batch-to-batch reproducibility.
For the synthesis of pyrrole-3-carboxamides, direct procurement of the carboxylic acid form is more process-efficient than using its corresponding esters (e.g., methyl or ethyl ester). Standard amide coupling reactions using reagents like HBTU or TBTU require a free carboxylic acid. Starting with an ester, such as Methyl 2-methyl-1H-pyrrole-3-carboxylate, necessitates an additional, often harsh, hydrolysis step (e.g., using NaOH or LiOH) to generate the required acid. This extra step adds time, cost, and potential for side reactions or yield loss to the overall process, increasing the process mass intensity (PMI).
| Evidence Dimension | Number of Synthetic Steps |
| Target Compound Data | N steps (Direct coupling of the acid). |
| Comparator Or Baseline | Ethyl 2-methyl-1H-pyrrole-3-carboxylate requires N+1 steps (Hydrolysis followed by coupling). |
| Quantified Difference | Reduces the synthesis sequence by at least one full unit operation (hydrolysis, workup, isolation). |
| Conditions | Standard peptide/amide bond formation protocols. |
Choosing the carboxylic acid form directly simplifies the synthetic workflow, saves process time, reduces reagent consumption, and lowers manufacturing costs compared to starting with an ester.
This compound is the right choice for research and development programs focused on synthesizing novel kinase inhibitors for oncology. Its structure is integral to achieving high potency and selectivity against targets like c-MET, ALK, VEGF-R, and PDGF-R, where the 2-methyl group is essential for optimal fit within the ATP-binding site.
Ideal for process chemistry and scale-up operations requiring the efficient and regioselective synthesis of pyrrolo[2,3-d]pyrimidine scaffolds. Using this precursor minimizes the formation of unwanted isomers and simplifies purification, making it a cost-effective choice for producing complex heterocyclic intermediates for antiviral or anticancer agents.
This is the preferred starting material for medicinal chemistry campaigns that involve the creation of diverse amide libraries based on the pyrrole-3-carboxamide core. Its availability as a free acid allows for direct, single-step coupling with a wide range of amines, accelerating the structure-activity relationship (SAR) exploration process compared to ester-based starting materials.
Irritant